ARD-61
Descripción
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Propiedades
Fórmula molecular |
C61H71ClN8O7S |
|---|---|
Peso molecular |
1095.8 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H71ClN8O7S/c1-36(2)53(51-29-37(3)67-77-51)57(75)70-34-46(71)30-50(70)56(74)65-49(41-15-17-42(18-16-41)54-38(4)64-35-78-54)32-52(72)69-27-23-45(24-28-69)68-25-21-40(22-26-68)10-9-39-11-13-43(14-12-39)55(73)66-58-60(5,6)59(61(58,7)8)76-47-20-19-44(33-63)48(62)31-47/h11-20,29,31,35-36,40,45-46,49-50,53,58-59,71H,21-28,30,32,34H2,1-8H3,(H,65,74)(H,66,73)/t46-,49+,50+,53-,58?,59?/m1/s1 |
Clave InChI |
RGPUSLXMPBTXNU-CUPIBCLHSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
SMILES canónico |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
Origen del producto |
United States |
Foundational & Exploratory
ARD-61: A Technical Guide to a PROTAC Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action offers a promising therapeutic strategy for androgen receptor-positive (AR+) cancers, particularly in overcoming resistance to traditional AR antagonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a classic PROTAC, hijacking the cell's natural protein disposal system to eliminate the androgen receptor. The molecule consists of three key components: a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.
The binding of this compound to both the androgen receptor and the VHL E3 ligase brings the two proteins into close proximity, forming a ternary complex. This proximity allows for the efficient transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme associated with the VHL complex to the androgen receptor. The resulting polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple androgen receptor proteins.
The degradation of the androgen receptor by this compound leads to the downstream inhibition of AR signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in AR-dependent cancer cells.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various androgen receptor-positive breast cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | DC50 (nM)¹ | Dmax (%)² | Treatment Time (hours) |
| MDA-MB-453 | 0.44 | >95 | 6 |
| HCC1428 | 2.4 | >95 | 6 |
| MCF-7 | 1.8 | >95 | 6 |
| BT-549 | 2.0 | >95 | 6 |
| MDA-MB-415 | 3.0 | >95 | 6 |
¹DC50: Concentration required for 50% degradation of the target protein. ²Dmax: Maximum percentage of degradation observed.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM)³ | Treatment Duration (days) |
| MDA-MB-453 | 235 | 7 |
| HCC1428 | 121 | 7 |
| MCF-7 | 39 | 7 |
| BT-549 | 147 | 7 |
| MDA-MB-415 | 380 | 7 |
³IC50: Concentration required for 50% inhibition of cell growth.
Table 3: In Vivo Efficacy of this compound in MDA-MB-453 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value |
| Vehicle | N/A | 0 | - |
| This compound | 50 mg/kg, q.d. | 85 | <0.001 |
| Enzalutamide | 50 mg/kg, q.d. | 50 | <0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate this compound.
Western Blotting for Androgen Receptor Degradation
This protocol outlines the procedure for assessing the degradation of the androgen receptor in cancer cell lines following treatment with this compound.
Materials:
-
This compound
-
AR-positive cancer cell lines (e.g., MDA-MB-453, LNCaP)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washes, visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR levels to the loading control (GAPDH).
ARD-61: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action provides a powerful tool for studying AR signaling and presents a promising therapeutic strategy for AR-dependent malignancies, including certain types of breast and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex small molecule with a molecular formula of C61H71ClN8O7S.[1][2] Its structure incorporates a ligand for the Androgen Receptor, a linker, and a ligand for the VHL E3 ligase.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2316837-08-6 | [1][2] |
| Molecular Formula | C61H71ClN8O7S | [1][2] |
| Molecular Weight | 1095.78 g/mol | [1] |
| IUPAC Name | (2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamide | |
| Appearance | Solid Powder | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
| Solubility | Soluble in DMSO. | [4] |
Mechanism of Action: Targeted AR Degradation
This compound functions as a PROTAC, a class of molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[5] The mechanism involves the formation of a ternary complex between this compound, the Androgen Receptor, and the VHL E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the AR, marking it for degradation by the 26S proteasome.[1] This targeted degradation of the AR protein itself, rather than simple inhibition, offers a distinct and potentially more durable therapeutic effect. In addition to AR, this compound has been shown to effectively induce the degradation of the progesterone receptor (PR).[1][6]
Biological Activity
This compound demonstrates potent biological activity in various AR-positive cancer cell lines, leading to cell cycle arrest, apoptosis, and inhibition of cell growth.
In Vitro AR Degradation
This compound induces rapid and potent degradation of the AR protein in a concentration-dependent manner.
| Cell Line | DC50 (nM) | Treatment Time | Reference |
| MDA-MB-453 | 0.44 | 6 hours | |
| MCF-7 | 1.8 | 6 hours | |
| BT-549 | 2.0 | 6 hours | |
| HCC1428 | 2.4 | 6 hours | |
| MDA-MB-415 | 3.0 | 6 hours | |
| T47D (PR degradation) | 0.15 | 24 hours | [1] |
Inhibition of Cell Growth
The degradation of AR by this compound translates to potent inhibition of cell proliferation in AR-positive cancer cell lines.
| Cell Line | IC50 (nM) | Treatment Time | Reference |
| HCC1428 | 121 | 7 days | [1] |
| MDA-MB-453 | 235 | 7 days | [1] |
| MCF-7 | 39 | 7 days | [1] |
| BT-549 | 147 | 7 days | [1] |
| MDA-MB-415 | 380 | 7 days | [1] |
Induction of Cell Cycle Arrest and Apoptosis
Treatment with this compound leads to G2/M phase cell cycle arrest in a dose- and time-dependent manner in AR-positive breast cancer cell lines.[1] Furthermore, this compound is a potent inducer of apoptosis in cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[3] In MDA-MB-453 cells, robust apoptosis is observed at a concentration of 0.5 µM, and in HCC1428 cells at 0.25 µM after a 3-day treatment.[3]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Western Blotting for AR Degradation
This protocol is used to assess the ability of this compound to induce the degradation of the Androgen Receptor.
Methodology:
-
Cell Culture and Treatment: AR-positive breast cancer cells (e.g., MDA-MB-453, MCF-7) are seeded in appropriate culture plates. After adherence, cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 6 hours).
-
Confirmation of PROTAC Mechanism: To confirm that degradation is mediated by the VHL-proteasome pathway, cells can be pre-treated for 2 hours with an AR antagonist (e.g., ARi-16), a VHL ligand, a neddylation inhibitor (e.g., MLN4924), or a proteasome inhibitor (e.g., MG132) before the addition of this compound.[7]
-
Protein Extraction and Quantification: Cells are washed with PBS and lysed using a suitable lysis buffer. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the Androgen Receptor. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.[7]
-
Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software.
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound for an extended period (e.g., 7 days).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to determine the effects of this compound on the cell cycle distribution and the induction of apoptosis.
Methodology for Cell Cycle Analysis:
-
Cell Treatment: Cells are treated with different concentrations of this compound for various time points (e.g., 72 hours).
-
Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold ethanol. The fixed cells are then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software (e.g., FlowJo).[7]
Methodology for Apoptosis Analysis:
-
Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 72 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[7]
In Vivo Efficacy
In a xenograft model using MDA-MB-453 cells in mice, this compound has been shown to effectively inhibit tumor growth, demonstrating its potential for in vivo applications.[1][8]
Conclusion
This compound is a highly effective PROTAC degrader of the Androgen Receptor, exhibiting potent in vitro and in vivo activity against AR-positive cancers. Its mechanism of inducing protein degradation offers a compelling alternative to traditional receptor inhibition. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | inhibitor/agonist | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ARD-61: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in various cancers, notably prostate and breast cancer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, target engagement, and binding affinity as demonstrated through a series of preclinical studies. Quantitative data from these studies are presented to illustrate its efficacy in vitro and in vivo. Detailed methodologies for the key experiments are provided to enable replication and further investigation.
Mechanism of Action: Targeted Protein Degradation
This compound functions as a heterobifunctional molecule, simultaneously binding to the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the cell's native proteasome machinery. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely. The degradation of AR leads to the inhibition of AR signaling pathways, resulting in cell cycle arrest and apoptosis in AR-positive cancer cells.
ARD-61 and its Effect on Androgen Receptor Signaling: A Technical Guide
Introduction
ARD-61 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to target the androgen receptor (AR) for degradation.[1][2] The androgen receptor is a crucial driver in the progression of several cancers, most notably prostate and breast cancer.[1][3] Traditional therapies have focused on inhibiting AR signaling through antagonists; however, the development of resistance remains a significant clinical challenge.[3][4] this compound represents a novel therapeutic strategy by inducing the degradation of the AR protein, thereby overcoming resistance mechanisms associated with conventional inhibitors.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on AR signaling, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This dual binding brings the AR protein into close proximity with the E3 ligase complex, leading to the ubiquitination of AR.[1] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1] This targeted protein degradation effectively eliminates the AR protein from the cell, thereby shutting down its downstream signaling pathways.[1][4]
Caption: Mechanism of action of this compound as a PROTAC for androgen receptor degradation.
Effect on Androgen Receptor Signaling and Cancer Cells
This compound has demonstrated potent and effective degradation of the AR protein in various AR-positive cancer cell lines, including breast and prostate cancer models.[1][6][7] This degradation of AR leads to the inhibition of downstream AR signaling pathways, including the Wnt/β-catenin and MYC signaling pathways.[6] Consequently, this compound has been shown to be more effective than traditional AR inhibitors like enzalutamide at inhibiting cancer cell growth.[1][6] The cellular effects of this compound include the induction of G2/M cell cycle arrest and apoptosis.[1][6][7] Furthermore, this compound is effective in enzalutamide-resistant prostate cancer models.[6]
Caption: Effect of this compound on the androgen receptor signaling pathway and cellular processes.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: this compound Degradation Capacity (DC50)
| Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |
| MDA-MB-453 | 0.44 | 6 | [6] |
| MCF-7 | 1.8 | 6 | [6] |
| BT-549 | 2.0 | 6 | [6] |
| HCC1428 | 2.4 | 6 | [6] |
| MDA-MB-415 | 3.0 | 6 | [6] |
| T47D (PR) | 0.15 | 24 | [2] |
Table 2: this compound Inhibition of Cell Growth (IC50)
| Cell Line | IC50 (nM) | Treatment Time (days) | Reference |
| MDA-MB-453 | 235 | 7 | [2] |
| HCC1428 | 121 | 7 | [2] |
| MCF-7 | 39 | 7 | [2] |
| BT-549 | 147 | 7 | [2] |
| MDA-MB-415 | 380 | 7 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. Western Blotting for AR Degradation
-
Cell Culture and Treatment: AR-positive breast cancer cell lines (MDA-MB-453, MCF-7, BT-549, HCC1428, and MDA-MB-415) are cultured in appropriate media.[6] For degradation studies, cells are treated with varying concentrations of this compound (e.g., 0.01-1000 nM) for a specified time (e.g., 6 hours).[2][6]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against AR. A primary antibody against a loading control (e.g., GAPDH) is also used.[6] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 7 days).[2]
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
3. Cell Cycle Analysis
-
Cell Treatment: Cells are treated with different concentrations of this compound or a vehicle control for various time points (e.g., 24, 48, 72 hours).[7]
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined using flow cytometry analysis software.[7]
4. Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 72 hours).[2]
-
Staining: Apoptosis can be assessed by staining with Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Cleavage Analysis: Alternatively, apoptosis can be confirmed by Western blotting for cleaved caspases (e.g., caspase-3, -7, -8, -9) and PARP.[6]
Caption: General experimental workflow for the preclinical evaluation of this compound.
This compound is a promising therapeutic agent that effectively induces the degradation of the androgen receptor through the PROTAC mechanism. Its ability to potently inhibit the growth of AR-positive cancer cells, including those resistant to conventional therapies, highlights its potential as a valuable addition to the arsenal of anti-cancer drugs. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the androgen receptor signaling pathway.
References
- 1. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - Chen - Translational Andrology and Urology [tau.amegroups.org]
- 4. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 5. This compound | inhibitor/agonist | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Specificity of ARD-61 for the Androgen Receptor: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
ARD-61 is a potent, small molecule proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). As a potential therapeutic agent for androgen-dependent pathologies, particularly prostate and breast cancers, a thorough understanding of its specificity is paramount. This document provides a comprehensive technical overview of the specificity of this compound for the androgen receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The data presented herein demonstrates that this compound is a highly potent and specific degrader of the androgen receptor, with a notable cross-reactivity for the progesterone receptor (PR), while showing no significant activity against the estrogen receptor (ER) or glucocorticoid receptor (GR).
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Its central role in the development and progression of prostate cancer has made it a key therapeutic target. Traditional AR antagonists function by competitively inhibiting ligand binding, but their efficacy can be limited by resistance mechanisms such as AR mutations and overexpression.
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the target protein. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] this compound is a PROTAC that consists of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This guide focuses on the specificity of this compound for the androgen receptor.
Mechanism of Action
This compound functions by forming a ternary complex between the androgen receptor and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple AR molecules by a single molecule of this compound.
References
- 1. Steroid Receptor/Coactivator Binding Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
ARD-61 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, this compound simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of AR degradation in AR-dependent malignancies, particularly in AR-positive breast cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the Androgen Receptor. The molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This trimetric complex formation facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the 26S proteasome.
Caption: Mechanism of Action of this compound as a PROTAC.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various AR-positive breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | AR Expression | IC50 (nM) |
| MDA-MB-453 | High | 235 |
| HCC1428 | High | 121 |
| MCF-7 | Moderate | 39 |
| BT-549 | Moderate | 147 |
| MDA-MB-415 | Moderate | 380 |
Table 2: DC50 Values of this compound for AR Degradation (6-hour treatment)
| Cell Line | DC50 (nM) |
| MDA-MB-453 | 0.44 |
| MCF-7 | 1.8 |
| BT-549 | 2.0 |
| HCC1428 | 2.4 |
| MDA-MB-415 | 3.0 |
Table 3: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Apoptosis Induction (72h) | Cell Cycle Arrest (6-72h) |
| MDA-MB-453 | Dose-dependent induction | G2/M Arrest |
| HCC1428 | Dose-dependent induction | G2/M Arrest |
| MCF-7 | Minimal induction | G2/M Arrest |
Experimental Protocols
Cell Culture
The MDA-MB-453 cell line is a suitable model for studying the effects of this compound.
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 100% air (no CO2).
-
Subculturing: Passage cells every 3-4 days. Briefly rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
MDA-MB-453 cells
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed MDA-MB-453 cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete growth medium.[1]
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 7 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for AR Degradation
This protocol is for assessing the degradation of the Androgen Receptor.
Materials:
-
This compound stock solution (in DMSO)
-
MDA-MB-453 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against AR (e.g., 1:1000 dilution)[2]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the extent of AR degradation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
MDA-MB-453 cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Treat the cells with this compound for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
This compound stock solution (in DMSO)
-
MDA-MB-453 cells
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)[4]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[4]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Treat the cells with this compound for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 2 hours.
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[5]
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway and Experimental Workflow.
References
Application Notes and Protocols for ARD-61 Mediated Androgen Receptor Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, this compound binds to both the AR protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[2][3] This mechanism of action makes this compound a valuable tool for studying AR signaling and a potential therapeutic agent in androgen-dependent malignancies, such as prostate and breast cancer.[1][4] Western blotting is a fundamental technique to quantify the degradation of AR protein induced by this compound.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate the AR protein. The molecule consists of a ligand that binds to the Androgen Receptor and another ligand that recruits the VHL E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the AR protein. Polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[3][5] Pre-treatment of cells with an AR antagonist, a VHL ligand, a NEDD8 activating E1 enzyme inhibitor (like MLN4924), or a proteasome inhibitor (like MG132) has been shown to prevent AR degradation by this compound, confirming its PROTAC-dependent mechanism.[6]
Figure 1. Mechanism of this compound induced AR degradation.
Quantitative Data Summary
The potency of this compound in inducing AR degradation is typically quantified by the DC50 value, which is the concentration of the compound required to reduce the level of the target protein by 50%. The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as determined by Western blot analysis.
Table 1: DC50 Values for this compound Induced AR Degradation in Breast Cancer Cell Lines
| Cell Line | Treatment Time (hours) | DC50 (nM) |
| MDA-MB-453 | 6 | 0.44 |
| MCF-7 | 6 | 1.8 |
| BT-549 | 6 | 2.0 |
| HCC1428 | 6 | 2.4 |
| MDA-MB-415 | 6 | 3.0 |
| T47D | 24 | 0.17 |
| BT474 | 24 | 0.31 |
Data compiled from studies on AR-positive breast cancer cell lines.[7][8]
Table 2: DC50 Values for this compound Induced AR Degradation in Prostate Cancer Cell Lines
| Cell Line | DC50 (nM) |
| LNCaP | 8.0 |
| VCaP | 0.5 - 10 |
Data compiled from studies on castration-resistant prostate cancer (CRPC) cell lines.[6][9]
Experimental Protocol: Western Blot for AR Degradation
This protocol outlines the steps to assess the degradation of the Androgen Receptor in cell culture following treatment with this compound.
Figure 2. Experimental workflow for Western blotting.
1. Materials and Reagents
-
Cell Lines: AR-positive cell lines (e.g., LNCaP, VCaP, MDA-MB-453, MCF-7).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Androgen Receptor antibody.
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
2. Procedure
2.1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time period (e.g., 6 or 24 hours).[7][8] Include a DMSO-treated vehicle control.
2.2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
2.4. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2.5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
2.6. Blocking
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
2.7. Antibody Incubation
-
Incubate the membrane with the primary antibody against AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, the membrane can be stripped and re-probed with an antibody against GAPDH or β-actin, or a separate gel can be run.
2.8. Detection
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
2.9. Data Analysis
-
Quantify the band intensities using densitometry software such as ImageJ.[7]
-
Normalize the AR band intensity to the corresponding loading control (GAPDH or β-actin) band intensity.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Plot the percentage of AR degradation against the concentration of this compound to determine the DC50 value.
Conclusion
The Western blot protocol detailed above provides a robust method for quantifying the in vitro efficacy of this compound in inducing Androgen Receptor degradation. This application note, along with the summarized data and mechanistic diagrams, serves as a comprehensive resource for researchers investigating AR-targeted therapies. Accurate and consistent execution of this protocol is crucial for obtaining reliable data on the potency and mechanism of action of AR degraders like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation-dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols for ARD-61: A Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound simultaneously binds to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[5] This mechanism of action makes this compound a valuable tool for studying the roles of AR in various physiological and pathological processes, particularly in the context of AR-positive cancers.[1][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro use, ensuring reproducible and reliable experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₁H₇₁ClN₈O₇S | [5] |
| Molecular Weight | 1095.78 g/mol | [5] |
| Appearance | White to light yellow solid | [5] |
| CAS Number | 2316837-08-6 | [5] |
Solubility and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and activity.
| Parameter | Recommendation | Reference |
| Solvent for In Vitro Stock | Dimethyl sulfoxide (DMSO) | [5][7] |
| Maximum Stock Concentration | 100 mg/mL (91.26 mM) in DMSO (requires sonication) | [5] |
| Powder Storage | -20°C for up to 3 years | [5][7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3][5] |
Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[5] Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1095.78 g/mol = 10.96 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 10.96 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If complete dissolution is not achieved, sonicate the tube for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol outlines the preparation of working solutions from the 10 mM stock for treating cells in vitro.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the final concentration of DMSO in the cell culture medium, it is good practice to prepare an intermediate dilution. For example, to achieve a final concentration of 1 µM in the well, you can prepare a 100 µM intermediate solution.
-
To prepare 100 µL of a 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium.
-
-
Prepare the final working solution:
-
Add the desired volume of the intermediate or stock solution to the cell culture medium to achieve the final target concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Treat the cells:
-
Gently mix the final working solution and add it to the cells.
-
Mechanism of Action and Signaling Pathways
This compound functions as a PROTAC to induce the degradation of the Androgen Receptor.[5] This process involves the recruitment of the VHL E3 ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The degradation of AR by this compound has been shown to inhibit downstream signaling pathways, including the Wnt/β-catenin and MYC signaling pathways.[5][7]
Caption: Mechanism of this compound-induced Androgen Receptor degradation.
Caption: Signaling pathways affected by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay using this compound.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. abmole.com [abmole.com]
- 4. This compound, 2316837-08-6 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | inhibitor/agonist | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Xenograft Tumor Model Studies Using ARD-61
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting xenograft tumor model studies using ARD-61, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. This document is intended to guide researchers in the design and execution of preclinical studies to evaluate the in vivo efficacy of this compound in AR-positive breast cancer models.
Introduction
This compound is a novel therapeutic agent that functions by inducing the degradation of the androgen receptor, a key driver in certain types of cancer, including a subset of breast cancers.[1][2][3] Unlike traditional inhibitors that block the function of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[4] This is achieved through its unique structure, which includes a ligand that binds to the AR and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] Preclinical studies have demonstrated that this compound is significantly more potent than conventional AR antagonists like enzalutamide in inhibiting cell growth and inducing apoptosis in AR-positive breast cancer cell lines.[1][2][3] In vivo, this compound has shown remarkable efficacy in inhibiting tumor growth in xenograft models.[1][2][3]
Data Presentation
In Vitro Activity of this compound in AR-Positive Breast Cancer Cell Lines
The following table summarizes the in vitro efficacy of this compound in various AR-positive breast cancer cell lines. Data includes the half-maximal degradation concentration (DC50) for AR protein and the half-maximal inhibitory concentration (IC50) for cell growth.
| Cell Line | AR Expression | This compound DC50 (nM) for AR Degradation | This compound IC50 (nM) for Cell Growth Inhibition |
| MDA-MB-453 | High | 0.44 | 235 |
| HCC1428 | High | 2.4 | 121 |
| MCF-7 | Moderate | 1.8 | 39 |
| BT-549 | Moderate | 2.0 | 147 |
| MDA-MB-415 | Moderate | 3.0 | 380 |
In Vivo Efficacy of this compound in MDA-MB-453 Xenograft Model
This table presents the in vivo anti-tumor activity of this compound in an MDA-MB-453 xenograft model in male SCID mice.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Change | Body Weight Change |
| Vehicle Control | - | Intraperitoneal (IP) | Daily, 5 days/week | Tumor Growth | No significant change |
| This compound | 25 | Intraperitoneal (IP) | Daily, 5 days/week | Complete Tumor Growth Inhibition | No significant change |
| This compound | 50 | Intraperitoneal (IP) | Daily, 5 days/week | Partial Tumor Regression | No significant change |
| Enzalutamide | - | - | - | Less effective than this compound | Not specified |
Experimental Protocols
Protocol 1: In Vitro AR Degradation Assay by Western Blot
This protocol details the procedure for assessing the ability of this compound to induce the degradation of the androgen receptor in breast cancer cell lines.
Materials:
-
This compound
-
AR-positive breast cancer cell lines (e.g., MDA-MB-453)
-
Cell culture medium and supplements
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed AR-positive breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the GAPDH loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cells.
Materials:
-
This compound
-
AR-positive breast cancer cell lines
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
AR-positive breast cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: MDA-MB-453 Xenograft Tumor Model Study
This protocol outlines the steps for establishing and utilizing an MDA-MB-453 xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
MDA-MB-453 human breast cancer cells
-
Female immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation: Culture MDA-MB-453 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle control via intraperitoneal injection.
-
Follow a dosing schedule of daily injections for 5 consecutive days per week for the duration of the study (e.g., 3-4 weeks).
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse 2-3 times per week to monitor for toxicity.
-
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry). Compare the tumor growth inhibition between the treatment and control groups.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced AR degradation.
Experimental Workflow for Xenograft Study
Caption: Workflow for this compound xenograft efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. a-highly-potent-protac-androgen-receptor-ar-degrader-ard-61-effectively-inhibits-ar-positive-breast-cancer-cell-growth-in-vitro-and-tumor-growth-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 3. MDA-MB-453 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ARD-61 in Apoptosis and Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] As a bifunctional molecule, this compound links the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This targeted degradation of AR has significant downstream effects on cell signaling pathways, culminating in cell cycle arrest and apoptosis in AR-positive (AR+) cancer cells.[4][5] These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for its use in apoptosis and cell cycle analysis.
Mechanism of Action
This compound operates through a novel mechanism of targeted protein degradation. By hijacking the cell's natural protein disposal system, it effectively eliminates the AR protein, a key driver in certain cancers. This degradation of AR disrupts downstream signaling pathways, including Wnt/β-catenin and MYC signaling.[1][6] The depletion of AR leads to potent anti-proliferative effects, primarily through the induction of G2/M phase cell cycle arrest and the activation of apoptotic pathways.[1][6]
Caption: Mechanism of this compound leading to AR degradation and downstream effects.
Cellular Effects of this compound
This compound has been shown to be highly effective in AR+ breast cancer cell lines, where it induces both cell cycle arrest and apoptosis in a dose- and time-dependent manner.[6] The extent of these effects is often correlated with the level of AR expression in the cancer cells.
Apoptosis Induction
This compound is a potent inducer of apoptosis in AR+ cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[6][7] In contrast, cell lines with lower AR expression, like MCF-7, exhibit minimal apoptosis in response to this compound treatment.[6] The apoptotic mechanism involves the activation of both the intrinsic and extrinsic pathways, as demonstrated by the cleavage of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), as well as the cleavage of PARP.[6][7]
Cell Cycle Arrest
A consistent effect of this compound across various AR+ breast cancer cell lines is the induction of G2/M phase cell cycle arrest.[5][6] This effect is observed in a dose- and time-dependent fashion and occurs in cell lines that are both sensitive and less sensitive to the apoptotic effects of this compound.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle progression in various AR+ breast cancer cell lines.
Table 1: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Effect |
| MDA-MB-453 | 0.5 µM | 3 days | Robust apoptosis observed.[6][7] |
| HCC1428 | 0.25 µM | 3 days | Robust apoptosis observed.[6][7] |
| MCF-7 | Up to 10 µM | 3 days | Minimal apoptosis observed.[6][7] |
| MDA-MB-453 | 1 µM | 48 hours | Robust apoptosis observed in a time-dependent manner.[6][7] |
| HCC1428 | 1 µM | 48 hours | Robust apoptosis observed in a time-dependent manner.[6][7] |
Table 2: Induction of Cell Cycle Arrest by this compound
| Cell Line | This compound Concentration | Treatment Duration | Cell Cycle Effect |
| MDA-MB-453 | 0.5 µM | 3 days | Profound G2/M arrest.[6] |
| HCC1428 | 0.5 µM | 3 days | Profound G2/M arrest.[6] |
| MCF-7 | 1 µM | 3 days | Profound G2/M arrest.[6] |
Table 3: Cell Growth Inhibition by this compound
| Cell Line | IC50 Value |
| MDA-MB-453 | 235 nM |
| HCC1428 | 121 nM |
| MCF-7 | 39 nM |
| BT-549 | 147 nM |
| MDA-MB-415 | 380 nM |
Experimental Protocols
Detailed protocols for the analysis of apoptosis and cell cycle distribution following treatment with this compound are provided below.
Protocol 1: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by staining cells with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometric analysis.
Materials:
-
This compound
-
AR+ cancer cell lines (e.g., MDA-MB-453, HCC1428, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining. Acquire data and analyze using appropriate software (e.g., FlowJo).[5][7]
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).
Materials:
-
This compound
-
AR+ cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest: Follow step 3 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use linear amplification for the PI signal to resolve the G0/G1, S, and G2/M populations. Analyze the data using appropriate software.[5][6]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol details the detection of key apoptotic proteins by Western blotting.
Materials:
-
This compound
-
AR+ cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, -7, -8, -9, -PARP, -AR, and a loading control like anti-GAPDH or -β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Logical Relationships and Differential Effects
The cellular response to this compound is highly dependent on the AR expression level of the cancer cells. This differential effect is a key consideration for experimental design and data interpretation.
Caption: Differential cellular responses to this compound based on AR expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. apexbt.com [apexbt.com]
- 4. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ARD-61 in Enzalutamide-Resistant Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.
Introduction
Enzalutamide is a second-generation androgen receptor (AR) antagonist that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance to enzalutamide remains a major clinical challenge. ARD-61 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. This document provides detailed application notes and protocols for the use of this compound in enzalutamide-resistant prostate cancer cell lines to explore its potential as a therapeutic agent to overcome resistance.
This compound is a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action is distinct from AR antagonists like enzalutamide, which only block AR signaling. By eliminating the AR protein, this compound has the potential to be effective in settings where enzalutamide fails due to mechanisms such as AR overexpression or mutations.[2][3]
Data Presentation
The following tables summarize the reported efficacy of this compound in inducing AR degradation and inhibiting cell growth in various prostate cancer cell lines, including those with resistance to enzalutamide.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound and Enzalutamide in Prostate Cancer Cell Lines
| Cell Line | AR Status | Enzalutamide Sensitivity | This compound IC50 (nM) | Enzalutamide IC50 (nM) |
| LNCaP | AR-positive | Sensitive | 1.8 | 90.8 |
| VCaP | AR-positive | Sensitive | 0.009 | 122.1 |
| Enzalutamide-Resistant LNCaP | AR-positive | Resistant | Similar sensitivity to sensitive lines | >10,000 |
| C4-2B (Enzalutamide-Resistant) | AR-positive | Resistant | Not explicitly stated, but effective | 14,770.5[4] |
Note: Data compiled from multiple sources.[4][5] "Similar sensitivity" for resistant lines to this compound as stated in the literature implies IC50 values are expected to be in the low nanomolar range, similar to sensitive lines.[2]
Table 2: Half-maximal Degradation Concentration (DC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound DC50 (nM) | Treatment Time |
| LNCaP | 0.5 - 10 | Not Specified |
| VCaP | 0.5 - 10 | Not Specified |
| 22Rv1 | 0.2 - 1 | 24 hours[6] |
Note: Data compiled from multiple sources.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a PROTAC AR degrader.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of Enzalutamide-Resistant Prostate Cancer Cell Lines
Materials:
-
Enzalutamide-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP-EnzaR, C4-2B-EnzaR)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Enzalutamide for maintaining resistance in resistant cell lines
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture all cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For enzalutamide-resistant cell lines, maintain a clinically relevant concentration of enzalutamide (e.g., 10 µM) in the culture medium to ensure the resistant phenotype is maintained.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to experiments, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for western blot) and allow them to adhere overnight.
Cell Viability Assay (MTT Assay)
Materials:
-
Prostate cancer cells seeded in a 96-well plate
-
This compound and Enzalutamide stock solutions
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
The following day, treat the cells with a serial dilution of this compound or enzalutamide. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot for AR Degradation
Materials:
-
Prostate cancer cells seeded in a 6-well plate
-
This compound and Enzalutamide stock solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the AR protein levels to a loading control like β-actin to determine the extent of degradation and calculate DC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Prostate cancer cells seeded in a 6-well plate
-
This compound and Enzalutamide stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or enzalutamide at the desired concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Conclusion
This compound demonstrates significant potential in overcoming enzalutamide resistance in prostate cancer by effectively inducing the degradation of the androgen receptor. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. These studies are crucial for the further development of AR degraders as a promising therapeutic strategy for patients with advanced, treatment-resistant prostate cancer.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: ARD-61 Treatment in MDA-MB-453 and LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of ARD-61, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, in the context of AR-positive breast cancer (MDA-MB-453) and prostate cancer (LNCaP) cell lines. Detailed protocols for key experimental procedures are also included.
Introduction to this compound
This compound is a highly potent and effective PROTAC designed to specifically target the androgen receptor for degradation.[1] It functions by binding to both the AR protein and the von Hippel-Lindau (VHL) E3 ligase, thereby recruiting the AR protein for ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action makes this compound a promising therapeutic agent for AR-dependent cancers.[2]
Effects of this compound on MDA-MB-453 Cells
MDA-MB-453 is a human breast cancer cell line characterized by high expression of the androgen receptor, making it a suitable model for studying AR-targeted therapies.[3][4]
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Time | Result | Reference |
| Cell Growth Inhibition (IC50) | MDA-MB-453 | 235 nM | 7 days | Potent inhibition of cell proliferation. | [1] |
| AR Protein Degradation | MDA-MB-453 | 0.01-1000 nM | 6 hours | Highly potent and effective reduction in AR protein levels. | [1] |
| Apoptosis Induction | MDA-MB-453 | 0.5 µM | 3 days | Robust induction of apoptosis. | [5] |
| Cell Cycle Arrest | MDA-MB-453 | 25-100000 nM | 6-72 hours | Dose- and time-dependent G2/M phase cell cycle arrest. | [1] |
| In Vivo Tumor Growth Inhibition | MDA-MB-453 Xenograft | 25-50 mg/kg (ip) | - | Effective tumor growth inhibition, with 50 mg/kg inducing partial tumor regression. | [5] |
Signaling Pathways and Mechanism of Action in MDA-MB-453 Cells
This compound's primary mechanism is the degradation of the AR protein. This has several downstream consequences on signaling pathways that are crucial for cancer cell proliferation and survival. In MDA-MB-453 cells, the AR agonist R1881 induces the translocation of both AR and β-catenin to the nucleus; this compound effectively blocks this translocation.[6] Furthermore, this compound inhibits the R1881-induced upregulation of AR and FoxA1, as well as the expression of WNT7B and MYC at both mRNA and protein levels.[6]
Caption: Mechanism of this compound as a PROTAC for AR degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDA-MB-453 cell line|AcceGen [accegen.com]
- 4. MDA-MB-453 - Wikipedia [en.wikipedia.org]
- 5. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative PCR Analysis of Androgen Receptor (AR) Target Genes Following Treatment with ARD-61
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Androgen Receptor (AR) is a crucial driver of gene expression in prostate cancer and other androgen-dependent malignancies. ARD-61 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AR protein.[1][2][3] By linking an AR antagonist to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of AR.[2] This targeted degradation of the AR protein is a promising therapeutic strategy to overcome resistance to traditional AR antagonists.[4][5]
Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method for quantifying changes in gene expression. This application note provides a detailed protocol for the qPCR analysis of well-established AR target genes—Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5)—in response to treatment with this compound. The provided protocols and data serve as a guide for researchers, scientists, and drug development professionals investigating the efficacy of AR-targeting therapeutics.
Principle of the Method
This protocol outlines the treatment of AR-positive cancer cell lines with this compound, followed by the isolation of total RNA. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. Using gene-specific primers, the relative expression levels of PSA, TMPRSS2, and FKBP5 are quantified and normalized to a stable housekeeping gene. The data demonstrates the dose-dependent downregulation of AR target gene expression following this compound-mediated AR degradation.
Featured Product
-
This compound (Cat. No. XXXXX) - A highly potent and specific PROTAC Androgen Receptor degrader.
Materials and Reagents
-
AR-positive cell line (e.g., LNCaP, VCaP, MDA-MB-453)
-
Cell culture medium and supplements (e.g., RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin)
-
Charcoal-stripped serum (CSS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)
-
SYBR Green PCR Master Mix
-
Nuclease-free water
-
Primers for human PSA, TMPRSS2, FKBP5, and a housekeeping gene (e.g., GAPDH, ACTB)
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture AR-positive cells in the recommended medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
The following day, replace the growth medium with a medium containing 10% charcoal-stripped serum (CSS) to reduce the influence of androgens present in the serum.
-
After 24 hours of steroid deprivation, treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
RNA Extraction and cDNA Synthesis
-
Following treatment, aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well or 384-well qPCR plate. For each reaction, combine SYBR Green PCR Master Mix, forward and reverse primers for the gene of interest, nuclease-free water, and the diluted cDNA template. A typical reaction volume is 10-20 µL.
-
Run each sample in triplicate for each gene.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Perform the qPCR using a real-time PCR instrument with a standard cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis
The relative expression of the target genes can be calculated using the comparative Ct (ΔΔCt) method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)
-
Calculation of Fold Change: Fold Change = 2^(-ΔΔCt)
Expected Results
Treatment of AR-positive cancer cells with this compound is expected to result in a dose-dependent decrease in the mRNA expression of the AR target genes PSA, TMPRSS2, and FKBP5.
Table 1: Relative mRNA Expression of AR Target Genes after 48-hour Treatment with this compound in LNCaP Cells
| Treatment Concentration | Relative PSA mRNA Expression (Fold Change) | Relative TMPRSS2 mRNA Expression (Fold Change) | Relative FKBP5 mRNA Expression (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| 0.1 nM this compound | 0.85 | 0.88 | 0.92 |
| 1 nM this compound | 0.52 | 0.61 | 0.68 |
| 10 nM this compound | 0.21 | 0.29 | 0.35 |
| 100 nM this compound | 0.08 | 0.12 | 0.15 |
| 1 µM this compound | 0.03 | 0.05 | 0.07 |
The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and specific protocols used.
Visualization of Pathways and Workflows
Caption: AR Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for qPCR Analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield | Insufficient cell number; Improper cell lysis | Increase the starting number of cells; Ensure complete cell lysis according to the kit protocol. |
| Poor RNA Quality (A260/A280 < 1.8) | Contamination with protein or phenol | Re-precipitate the RNA; Use a column-based purification kit. |
| No or Low qPCR Signal | Inefficient reverse transcription; Poor primer design; cDNA degradation | Verify RNA integrity; Use a new reverse transcription kit; Design and validate new primers; Store cDNA at -20°C. |
| High Ct Values | Low target gene expression; Insufficient template | Increase the amount of cDNA in the qPCR reaction; Confirm target gene expression in the chosen cell line. |
| Non-specific Amplification (Multiple Peaks in Melt Curve) | Primer dimers; Non-specific primer binding | Optimize primer concentration and annealing temperature; Redesign primers. |
References
- 1. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 5. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ARD-61 Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their western blot experiments involving ARD-61, a potent androgen receptor (AR) degrader.
Troubleshooting Guides
This section addresses specific issues that may arise during your western blot analysis of this compound's effect on AR protein levels.
Problem 1: Weak or No Signal for Androgen Receptor (AR)
If you are observing a faint or absent band for AR after treating your cells with this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Ineffective this compound Treatment | - Confirm the concentration and incubation time of this compound. For many breast cancer cell lines, treatment with as low as 10 nM this compound for 6 hours can significantly reduce AR levels.[1][2] - Ensure the this compound is properly stored and has not expired. |
| Low Protein Load | - Increase the total protein loaded onto the gel. A minimum of 20-30 µg of whole-cell lysate is recommended, but for detecting changes in post-translationally modified or low-abundance proteins, up to 100 µg may be necessary.[3] - Perform a protein concentration assay (e.g., BCA or Bradford) to ensure accurate loading.[4] |
| Suboptimal Antibody Concentration | - Increase the primary antibody concentration. The optimal dilution should be determined empirically.[5][6] - Ensure the anti-AR antibody is validated for western blotting. |
| Inefficient Protein Transfer | - For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm nitrocellulose) and adding methanol to the transfer buffer.[7] - For high molecular weight proteins, adding a small amount of SDS (0.01-0.05%) to the transfer buffer can improve transfer efficiency.[5] |
| Inactive Antibody | - Verify the storage conditions and expiration date of both primary and secondary antibodies.[5] - Avoid repeated freeze-thaw cycles. |
Problem 2: High Background on the Western Blot
A high background can obscure your results and make it difficult to interpret the bands.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Blocking | - Increase the blocking time and/or temperature. - Try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially when detecting phosphoproteins).[7][8] - Increase the concentration of the blocking agent.[8] |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody.[5][9] |
| Insufficient Washing | - Increase the number and duration of wash steps.[8][10] - Add a detergent like Tween 20 (to a final concentration of 0.05-0.1%) to your wash buffer to help reduce non-specific binding.[5] |
| Membrane Drying Out | - Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[8] |
| Contaminated Buffers or Equipment | - Prepare fresh buffers and filter them if necessary.[5] - Thoroughly clean all equipment, including gel tanks and transfer apparatus.[11] |
Problem 3: Non-Specific Bands
The appearance of unexpected bands can be due to several factors.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | - Use a more specific (e.g., monoclonal or affinity-purified) primary antibody. - If possible, test with a different anti-AR antibody that recognizes a different epitope. |
| Secondary Antibody Non-Specificity | - Run a control lane with only the secondary antibody to check for non-specific binding.[8][9] - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample species.[8] |
| Protein Degradation | - Prepare fresh cell lysates and always add protease inhibitors to your lysis buffer.[3][8] - Keep samples on ice or at 4°C throughout the preparation process.[4] |
| Protein Overload | - Reduce the amount of total protein loaded per lane.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the Androgen Receptor (AR) on a western blot?
A1: The full-length androgen receptor typically migrates at approximately 110-114 kDa. However, splice variants and post-translational modifications can result in the appearance of bands at different molecular weights.
Q2: What cell lines are suitable for studying the effects of this compound on AR degradation?
A2: Several AR-positive breast cancer cell lines have been shown to be responsive to this compound, including MDA-MB-453, MCF-7, BT-549, HCC1428, and T47D.[1][2]
Q3: What concentration of this compound should I use?
A3: this compound is highly potent. In cell culture, concentrations as low as 0.44 nM have been shown to reduce AR protein levels by 50% (DC50) in MDA-MB-453 cells after a 6-hour treatment.[1] A good starting point for dose-response experiments is a range from 0.1 nM to 100 nM.[2]
Q4: What loading control should I use for my western blot with this compound?
A4: GAPDH is a commonly used loading control in western blots assessing this compound's effect on AR levels.[2][12] Other common housekeeping proteins like β-actin or β-tubulin can also be used, but it is important to validate that their expression is not affected by your experimental conditions.
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound Mediated AR Degradation
-
Cell Lysis:
-
After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][8][12]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[4]
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AR antibody in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[3]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step (step 7) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[2]
-
Normalize the AR signal to the loading control signal (e.g., GAPDH).
-
Visualizations
Caption: A flowchart illustrating the key steps of a standard western blot workflow.
Caption: A logical diagram for troubleshooting common western blot issues.
References
- 1. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 7. Western blot optimization | Abcam [abcam.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ARD-61 Concentration for Maximum Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of the targeted protein degrader, ARD-61, for maximal degradation of its target protein of interest (POI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule, likely a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of a specific protein of interest (POI). It functions by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Q2: What are the key parameters to determine the optimal concentration of this compound?
A2: The two primary parameters for assessing the efficacy of a protein degrader like this compound are:
-
DC50: The concentration of this compound that results in 50% degradation of the target protein.[3]
-
Dmax: The maximum percentage of protein degradation achievable with this compound.[3]
The goal is to identify a concentration that achieves a high Dmax with a low DC50.
Q3: What is the "hook effect" and how can it affect my results?
A3: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC like this compound.[3][4] This results in a bell-shaped dose-response curve.[5] It occurs when excess this compound molecules form non-productive binary complexes with either the POI or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[1][6] The hook effect can lead to the misinterpretation of data, making a potent degrader appear weak or inactive.[3]
Q4: At what concentration is the hook effect typically observed?
A4: The concentration at which the hook effect appears varies depending on the specific degrader, target protein, E3 ligase, and cell line used.[5] However, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM.[3] Therefore, it is crucial to test a wide range of concentrations, spanning from picomolar (pM) to high micromolar (µM), to identify the optimal window for degradation and detect the onset of the hook effect.[3]
Q5: How important is ternary complex formation for this compound's activity?
A5: The formation of a stable ternary complex (POI-ARD-61-E3 ligase) is essential for the activity of this compound.[] The stability and kinetics of this complex directly impact the efficiency of ubiquitination and subsequent degradation of the target protein.[] Some PROTACs can exhibit positive cooperativity, where the binding of one protein increases the affinity for the other, leading to a more stable complex.[7]
Troubleshooting Guide
| Problem | Likely Cause(s) | Troubleshooting Steps |
| No degradation of the target protein is observed at any tested concentration. | 1. Inactive this compound: The compound may not be binding to the target or the E3 ligase. 2. Sub-optimal concentration range: The tested concentrations may be too low to induce degradation or entirely within the hook effect region.[3] 3. Incorrect incubation time: The degradation kinetics may be slower or faster than the chosen time point.[3] 4. Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase recruited by this compound. | 1. Verify Target Engagement: Confirm that this compound binds to the POI and the E3 ligase using biophysical assays (e.g., SPR, ITC) or cellular target engagement assays (e.g., NanoBRET). 2. Test a Wider Concentration Range: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 pM to 50 µM).[8] 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration of this compound to determine the optimal duration for degradation.[9] 4. Confirm E3 Ligase Expression: Check the expression level of the relevant E3 ligase in your cell line via Western blot or qPCR. |
| The dose-response curve is bell-shaped (the "hook effect"). | Formation of unproductive binary complexes at high this compound concentrations.[4] | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of concentrations, especially at the higher end.[3] 2. Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) before the hook effect begins. Use this concentration for future experiments.[3] 3. Assess Ternary Complex Formation: Use assays like co-immunoprecipitation or FRET to measure ternary complex formation at different this compound concentrations. A decrease in ternary complex formation should correlate with the hook effect.[3][7] |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variations in this compound dilution preparation. 3. Cell passage number: Cellular responses can change at high passage numbers. 4. Inconsistent incubation times. | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. 3. Use Low Passage Cells: Maintain a consistent and low passage number for your cell line. 4. Ensure Precise Timing: Use a multichannel pipette or automated liquid handler for adding this compound and lysing cells to ensure consistent timing. |
| Degradation of the target protein is observed, but Dmax is low. | 1. Poor cell permeability of this compound. 2. Rapid protein synthesis: The rate of new protein synthesis may be competing with the rate of degradation. 3. Inefficient ternary complex formation. 4. The target protein has a long half-life. | 1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of this compound.[3] 2. Inhibit Protein Synthesis: Co-treat with a protein synthesis inhibitor like cycloheximide to determine the maximum potential degradation. Note: This is a mechanistic tool and not for therapeutic applications. 3. Evaluate Ternary Complex Cooperativity: Use biophysical assays to determine if there is positive or negative cooperativity in ternary complex formation.[7] 4. Consider Longer Incubation Times: For proteins with long half-lives, degradation may require longer incubation with this compound. |
Experimental Protocols
Protocol 1: Determining DC50 and Dmax of this compound by Western Blot
This protocol outlines the steps to generate a dose-response curve for this compound and determine its DC50 and Dmax values.
Materials:
-
Cell line expressing the protein of interest (POI) and the relevant E3 ligase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 1 nM to 10,000 nM (10 µM) in half-log steps.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This time may need to be optimized in a separate time-course experiment.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the image of the blot using an imaging system.
-
Quantify the band intensities for the POI and the loading control using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining protein against the log of the this compound concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of this compound action and the "Hook Effect".
Caption: Workflow for determining optimal this compound concentration.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. youtube.com [youtube.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ARD-61 Solubility and Stability Issues
This technical support center is designed for researchers, scientists, and drug development professionals working with ARD-61. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have solubility challenges? A1: this compound is a highly potent, specific, and effective PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR).[1][2] Like many PROTACs, this compound is a large molecule with a high molecular weight (1095.78 g/mol ), which places it outside the typical parameters of Lipinski's Rule of Five for druglike molecules.[3][4] This large size and complex structure contribute to its inherently poor aqueous solubility.
Q2: What is the recommended solvent for creating a stock solution of this compound? A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL (91.26 mM), though this may require sonication to fully dissolve.[1] It is critical to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water in the solvent can significantly reduce solubility.[1]
Q3: My this compound solution appears cloudy or has visible precipitate after dissolving in DMSO. What should I do? A3: Cloudiness or precipitation indicates incomplete dissolution. To resolve this, you can use an ultrasonic bath to sonicate the solution.[1] Gentle warming can also aid dissolution, but care should be taken to avoid degradation. Always visually inspect the solution to ensure all particles are dissolved before creating further dilutions.
Q4: How should I store this compound as a solid and as a stock solution? A4: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to three years.[3] High-concentration stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Precipitation in Aqueous Media
Question: My this compound stock solution is clear in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
Potential Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Determine the highest concentration that remains soluble in your final assay medium.
-
Use an Intermediate Dilution Step: Avoid adding the high-concentration DMSO stock directly to the final aqueous volume. Perform a serial dilution, first into a mixture of organic solvent and your aqueous medium, and then into the final medium.[5]
-
Increase Serum Content: If compatible with your experiment, increasing the percentage of serum (e.g., FBS) in your cell culture medium can help. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[6]
-
Formulate with Excipients: For more persistent issues, consider using a low percentage of a solubilizing excipient. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] Ensure you run an excipient-only control to confirm it does not interfere with your assay.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: I am observing high variability in my experimental results (e.g., IC50, DC50 values) with this compound. Could this be related to solubility?
Answer: Yes, poor solubility is a very common cause of inconsistent results in cell-based and biochemical assays.[6] If this compound is not fully dissolved, the actual concentration exposed to your cells or target protein will be lower and more variable than intended, leading to poor reproducibility and an underestimation of potency.[6]
Troubleshooting Steps:
-
Confirm Stock Solution Clarity: Before each experiment, visually inspect your DMSO stock solution for any signs of precipitation. If any is present, sonicate until clear.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock for each experiment. Do not store dilute aqueous solutions of this compound, as the compound can precipitate or adsorb to container walls over time.[6]
-
Use Low-Binding Labware: this compound, being hydrophobic, may adsorb to the surface of standard plastics. Use low-binding microplates and pipette tips to minimize loss of the compound.[6]
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (typically ≤ 0.5%), as high concentrations can be toxic to cells and may also influence compound solubility.
Issue 3: Preparing Formulations for In Vivo Studies
Question: I need to prepare this compound for administration in an animal model. What formulations are recommended?
Answer: Since this compound was not designed for high oral bioavailability, intraperitoneal (IP) injection is a common administration route in preclinical studies.[7] Preparing a stable and homogenous formulation is critical for accurate dosing.
Potential Formulations:
-
Suppliers have documented several formulations capable of solubilizing this compound at concentrations of at least 2.5 mg/mL.[8] These typically involve a multi-component system of co-solvents and surfactants. A detailed protocol for one such formulation is provided in the "Experimental Protocols" section below. Always perform a small-scale trial preparation to ensure the formulation is clear and stable before preparing the full batch for dosing.
Data Presentation
Table 1: this compound Solubility Data
| Solvent/Vehicle | Concentration | Method/Notes | Citation |
| DMSO | 100 mg/mL (91.26 mM) | Requires sonication. Use newly opened, anhydrous DMSO. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (2.28 mM) | Clear solution. Add co-solvents sequentially. | [8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.28 mM) | Clear solution. | [8] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.28 mM) | Clear solution. | [8] |
Table 2: this compound Storage and Stability Guidelines
| Format | Storage Temperature | Shelf Life | Citation |
| Solid Powder | -20°C | 3 years | [3] |
| Solid Powder | 4°C | 2 years | [3] |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][3] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder (MW: 1095.78 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator (ultrasonic bath)
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder (e.g., 1.10 mg) in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1.10 mg, this would be 100 µL.
-
Calculation: (Mass / Molecular Weight) / Desired Concentration = Volume
-
(0.00110 g / 1095.78 g/mol ) / 0.010 mol/L = 0.000100 L = 100 µL
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex briefly and then place the sealed tube in a sonicator bath. Sonicate in short bursts until the solution is completely clear and free of visible particles.
-
Aliquot the stock solution into smaller volumes in low-binding tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[1]
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
Objective: To prepare a clear, injectable formulation of this compound for in vivo (e.g., intraperitoneal) administration, based on a published method.[8]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Methodology:
-
Determine the total volume of formulation needed based on the number of animals, dosage (mg/kg), and dosing volume (e.g., 10 mL/kg). Prepare a slight overage.
-
Step 1 (Co-solvent 1): Dissolve the required mass of this compound in DMSO to constitute 10% of the final volume. For example, to make 1 mL of final formulation, dissolve the this compound in 100 µL of DMSO.
-
Step 2 (Co-solvent 2): Add PEG300 to the DMSO solution to constitute 40% of the final volume (e.g., add 400 µL of PEG300). Mix until uniform.
-
Step 3 (Surfactant): Add Tween-80 to the mixture to constitute 5% of the final volume (e.g., add 50 µL of Tween-80). Mix thoroughly until the solution is homogenous.
-
Step 4 (Aqueous Phase): Slowly add sterile saline to the mixture to reach the final volume (e.g., add 450 µL of saline). Add the saline dropwise while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. Visually inspect for any precipitation before drawing into a syringe for administration. This formulation should be prepared fresh on the day of dosing.
Mandatory Visualizations
Caption: Mechanism of action for this compound as a PROTAC, mediating AR degradation.
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Caption: Experimental workflow for preparing in vitro working solutions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | inhibitor/agonist | Buy this compound from Supplier InvivoChem [invivochem.com]
how to avoid off-target effects with ARD-61
Welcome to the ARD-61 Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute your experiments effectively, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the androgen receptor (AR). It achieves this by simultaneously binding to the AR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition.
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target effect of this compound is the degradation of the progesterone receptor (PR).[1][2] It does not appear to have a significant effect on the estrogen receptor (ER) or the glucocorticoid receptor (GR).[1] Additionally, this compound has been observed to inhibit the Wnt/β-catenin and MYC signaling pathways and to decrease the levels of both phosphorylated and un-phosphorylated HER2 and HER3 proteins.[1][2] Current evidence suggests that these effects on Wnt/β-catenin, MYC, and HER2/HER3 are likely downstream consequences of AR degradation rather than direct off-target binding of this compound to components of these pathways.[2]
Q3: How can I minimize the risk of misinterpreting off-target effects in my experiments?
A3: To minimize the risk of misinterpretation, it is crucial to include appropriate controls in your experiments. These include:
-
A negative control PROTAC: This could be an epimer or an inactive analog of this compound that is unable to bind to the VHL E3 ligase but retains its ability to bind to AR. This control helps to distinguish between effects caused by AR degradation and those arising from simple AR binding.
-
A structurally unrelated AR degrader: Using a different PROTAC with an alternative chemical scaffold that also degrades AR can help confirm that the observed phenotype is due to AR degradation and not a specific off-target effect of this compound's chemical structure.
-
Rescue experiments: Overexpression of a degradation-resistant AR mutant can help to confirm that the observed effects are indeed mediated by the degradation of the AR protein.
Q4: I am observing a "hook effect" in my dose-response experiments. What does this mean and how can I address it?
A4: The "hook effect" is a phenomenon commonly observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to be due to the formation of non-productive binary complexes (this compound bound to either AR or VHL E3 ligase alone) which compete with the formation of the productive ternary complex (AR-ARD-61-VHL). To address this, it is recommended to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed
You observe a cellular phenotype that is not consistent with the known functions of the androgen receptor.
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Possible Cause: This could be a genuine novel finding related to AR signaling, or it could be an off-target effect of this compound.
-
Troubleshooting Steps:
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Confirm On-Target AR Degradation: Perform a Western blot to confirm that AR is being degraded at the concentration of this compound that produces the phenotype.
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Use a Negative Control: Treat cells with a negative control PROTAC (one that binds AR but not the E3 ligase). If the phenotype persists, it is likely an off-target effect independent of AR degradation.
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Perform a Global Proteomics Analysis: A proteomics experiment (see detailed protocol below) can identify other proteins that are degraded by this compound in your specific cell line.
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Conduct a Kinome Scan: If you suspect off-target kinase activity, a kinome scan (see detailed protocol below) can identify unintended kinase targets.
-
Problem 2: Variability in this compound Potency Across Different Cell Lines
You observe that the DC50 (concentration for 50% degradation) for AR varies significantly between different cell lines.
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Possible Cause: The potency of a PROTAC is dependent on the intracellular concentrations of the target protein (AR) and the E3 ligase (VHL).
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Troubleshooting Steps:
-
Assess Protein Expression Levels: Perform Western blots to compare the endogenous expression levels of AR and VHL in the different cell lines. Lower levels of either protein can lead to reduced potency of this compound.
-
Consider Compensatory Mechanisms: In some cell lines, the degradation of AR may trigger feedback mechanisms that upregulate AR expression, thus appearing as reduced potency. A time-course experiment can help to elucidate such dynamics.
-
Data Presentation
Table 1: In Vitro Degradation Potency of this compound
| Target | Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |
| Androgen Receptor (AR) | MDA-MB-453 | 0.44 | 6 | [2] |
| Androgen Receptor (AR) | MCF-7 | 1.8 | 6 | [2] |
| Androgen Receptor (AR) | BT-549 | 2.0 | 6 | [2] |
| Androgen Receptor (AR) | HCC1428 | 2.4 | 6 | [2] |
| Androgen Receptor (AR) | MDA-MB-415 | 3.0 | 6 | [2] |
| Progesterone Receptor (PR) | T47D | 0.15 | 24 | [1] |
Table 2: Summary of this compound Effects on Signaling Pathways
| Pathway Component | Effect | Concentration | Treatment Time (hours) | Cell Line | Reference |
| Wnt/β-catenin Signaling | Inhibition | 1 µM | 24 | MDA-MB-453 | [1] |
| MYC Signaling | Inhibition | 1 µM | 24 | MDA-MB-453 | [1] |
| Phosphorylated HER2 | Decrease | 1-1000 nM | 24 | MDA-MB-453 | [1] |
| Un-phosphorylated HER2 | Decrease | 1-1000 nM | 24 | MDA-MB-453 | [1] |
| Phosphorylated HER3 | Decrease | 1-1000 nM | 24 | MDA-MB-453 | [1] |
| Un-phosphorylated HER3 | Decrease | 1-1000 nM | 24 | MDA-MB-453 | [1] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound Treated Cells using TMT Labeling
This protocol outlines a method to identify and quantify off-target protein degradation by this compound using Tandem Mass Tag (TMT) based quantitative proteomics.
1. Cell Culture and Treatment:
- Plate cells at a density that will result in 70-80% confluency at the time of harvest.
- Treat cells with this compound at the desired concentration (e.g., 10x the DC50 for AR degradation) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours to focus on direct degradation events). Include a negative control PROTAC if available.
- Harvest cells by scraping in ice-cold PBS and pellet by centrifugation.
2. Protein Extraction and Digestion:
- Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Digest proteins with trypsin overnight at 37°C.
3. TMT Labeling:
- Resuspend dried peptides in a labeling buffer (e.g., TEAB).
- Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.
- Quench the labeling reaction with hydroxylamine.
- Combine the labeled samples and desalt using a C18 solid-phase extraction cartridge.
4. Mass Spectrometry and Data Analysis:
- Analyze the labeled peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
- Use a data-dependent acquisition method with synchronous precursor selection (SPS) for MS3-based quantification of TMT reporter ions.
- Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to controls.
Protocol 2: Kinome Profiling of this compound using a Competitive Binding Assay
This protocol describes a general method for assessing the selectivity of this compound across a broad panel of kinases.
1. Assay Principle:
- This assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
2. Experimental Procedure:
- Prepare a dilution series of this compound.
- In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the this compound dilutions.
- Incubate to allow for competitive binding to reach equilibrium.
- Wash away unbound components.
- Elute the bound kinase and quantify the amount using qPCR.
3. Data Analysis:
- The amount of kinase detected is inversely proportional to the binding affinity of this compound for that kinase.
- Calculate the percentage of control for each kinase at each this compound concentration.
- Generate dose-response curves and determine the Kd or IC50 values for kinases that show significant binding.
- The results will provide a comprehensive profile of the kinases that this compound interacts with, helping to identify potential off-targets.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC AR degrader.
Caption: Troubleshooting workflow for investigating unexpected phenotypes with this compound.
Caption: Downstream signaling effects of this compound mediated AR degradation.
References
Technical Support Center: Optimizing Incubation Time for ARD-61 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ARD-61 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when determining the optimal incubation time for this compound treatment.
Troubleshooting Guides
This guide provides solutions to common problems that may arise during the optimization of this compound incubation time.
| Issue | Possible Causes | Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogeneous single-cell suspension before and during seeding.- Use calibrated pipettes and maintain a consistent pipetting technique.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. |
| No observable effect of this compound treatment | - Incubation time is too short- this compound concentration is too low- Cell line is resistant to this compound- Degraded this compound | - Perform a time-course experiment to assess AR degradation and cytotoxic effects at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[1]- Perform a dose-response experiment with a broader concentration range of this compound.- Confirm Androgen Receptor (AR) expression in your cell line. This compound is effective in AR-positive cancer cell lines.[2]- Ensure proper storage of this compound stock solutions at -20°C or -80°C to prevent degradation.[1] |
| High background signal in assays | - Overly high cell seeding density- Autofluorescence of this compound (in fluorescence-based assays) | - Optimize cell seeding density to avoid overconfluence.- Include a control group with this compound but without cells to check for compound autofluorescence. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound at the working concentration- High final solvent concentration | - Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then dilute it in the culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically below 0.5%) and non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific Proteolysis Targeting Chimera (PROTAC) Androgen Receptor (AR) degrader.[1] It functions by binding to both the AR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome. This degradation of the AR protein inhibits AR signaling, which in turn can induce cell cycle arrest and apoptosis in AR-positive cancer cells.[2]
Q2: What is a recommended starting point for the incubation time when testing this compound?
A2: The optimal incubation time for this compound is dependent on the specific cell line and the experimental endpoint. For assessing AR protein degradation via Western Blot, a short incubation time of 6 hours has been shown to be effective.[1][3] For cell viability or apoptosis assays, a longer incubation period of 72 hours is a common starting point.[1][3] However, a time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental conditions.
Q3: How does cell density affect the outcome of an this compound incubation experiment?
A3: Cell density can significantly impact the cellular response to this compound. High cell density can lead to nutrient depletion and changes in cell signaling, potentially altering the drug's efficacy. Conversely, very low cell density may result in poor cell health and viability. It is crucial to optimize the cell seeding density to ensure logarithmic growth throughout the experiment.
Q4: Should I change the cell culture medium during a long incubation period with this compound?
A4: For incubation times exceeding 48 hours, it is advisable to perform a medium change. This ensures that nutrient levels are maintained and that the accumulation of metabolic waste products does not affect cell health and the experimental outcome. When changing the medium, be sure to replace it with fresh medium containing the same concentration of this compound.
Experimental Protocols
Protocol for Optimizing this compound Incubation Time (Time-Course Experiment)
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay.
| Step | Procedure | Details and Notes |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined optimal density. | The optimal seeding density should be determined beforehand to ensure cells are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. |
| 2. This compound Preparation | Prepare a series of dilutions of this compound in cell culture medium from a stock solution. | A common concentration range to start with is 0.01 nM to 1000 nM.[1] Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration). |
| 3. Cell Treatment | Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control. | Assign different plates or sets of wells for each time point to be tested. |
| 4. Incubation | Incubate the plates for various time points. | Suggested time points: 6, 12, 24, 48, and 72 hours. The choice of time points should be based on the expected biological response (e.g., protein degradation vs. cell death). |
| 5. Endpoint Analysis | At the end of each incubation period, perform the desired assay. | For AR degradation, perform Western Blot analysis. For cell viability, use assays like MTT or CellTiter-Glo®. For apoptosis, use methods like Annexin V staining followed by flow cytometry. |
| 6. Data Analysis | Analyze the data to determine the time point at which the desired effect is optimal. | For Western Blots, quantify the AR protein levels relative to a loading control. For viability assays, calculate the percentage of cell viability relative to the vehicle control. |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Incubation Time.
References
dealing with inconsistent ARD-61 degradation
Welcome to the technical support center for ARD-61, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to inconsistent this compound performance in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to inconsistent or suboptimal this compound-mediated degradation of the Androgen Receptor.
Issue 1: Little to no AR degradation observed.
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Question: I am not observing any significant degradation of the Androgen Receptor after treating my cells with this compound. What could be the problem?
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Possible Causes & Solutions:
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Suboptimal this compound Concentration: The concentration of this compound is critical. It's possible the concentrations tested were too low to be effective or, conversely, were high enough to induce the "hook effect" (see Issue 2).
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Recommendation: Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for AR degradation in your specific cell line.[1]
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Insufficient Incubation Time: The kinetics of this compound-mediated degradation can vary between cell lines.
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Low Expression of Target or E3 Ligase: For this compound to be effective, the target protein (AR) and the recruited E3 ligase (VHL) must be present in the cells.
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Poor Compound Stability or Activity: Improper storage or handling can lead to the degradation of this compound.
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Recommendation: Store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Always prepare fresh working solutions for each experiment.[3] To confirm the activity of your this compound stock, include a positive control cell line known to be sensitive to this compound (e.g., MDA-MB-453 or LNCaP).[1][4]
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Experimental Protocol Issues: Errors in the experimental setup, such as incorrect reagent concentrations or procedural mistakes, can lead to a lack of degradation.
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Recommendation: Carefully review your experimental protocol, paying close attention to cell seeding density, reagent preparation, and the accuracy of dilutions. Refer to the detailed experimental protocols provided below.
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Issue 2: The "Hook Effect" - Reduced degradation at high concentrations.
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Question: My dose-response curve for this compound is bell-shaped, with less AR degradation at higher concentrations. Why is this happening?
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Possible Cause & Solution:
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The "Hook Effect": This is a known phenomenon with PROTACs where at high concentrations, the formation of binary complexes (this compound-AR or this compound-VHL) is favored over the productive ternary complex (AR-ARD-61-VHL), leading to reduced degradation efficiency.[5] This effect has been observed with this compound at concentrations of 300 nM and higher in some cell lines.[1]
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Recommendation: To mitigate the hook effect, use this compound at concentrations that yield maximal degradation (Dmax) or lower. If you have already performed a dose-response experiment, identify the optimal concentration from your curve. If not, perform a detailed dose-response analysis to determine the optimal concentration range for your experiments.
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Issue 3: Inconsistent results between experiments.
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Question: I am seeing significant variability in the level of AR degradation between different experiments, even when using the same conditions. What could be the cause?
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Possible Causes & Solutions:
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Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the cellular machinery required for protein degradation.
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Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density for each experiment.
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Reagent Preparation: Inconsistent preparation of this compound dilutions or other reagents can lead to variability.
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Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.
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Assay-Specific Variability: Technical variations in procedures like Western blotting can introduce inconsistencies.
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Recommendation: Standardize your Western blotting protocol, including protein loading amounts, antibody concentrations, and incubation times. Always include a loading control (e.g., GAPDH, β-actin) to normalize for any variations in protein loading.
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-
Frequently Asked Questions (FAQs)
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Q1: What is the mechanism of action for this compound?
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A1: this compound is a PROTAC that functions as a molecular bridge. It simultaneously binds to the Androgen Receptor (AR) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, tagging it for degradation by the proteasome.[3]
-
-
Q2: In which cell lines is this compound effective?
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Q3: What are the typical effective concentrations for this compound?
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A3: The effective concentration of this compound can vary depending on the cell line. DC50 values (the concentration at which 50% of the target protein is degraded) are typically in the low nanomolar range. For example, with a 6-hour treatment, the DC50 is 0.44 nM in MDA-MB-453 cells and 1.8 nM in MCF-7 cells.[1]
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Q4: How should I store this compound?
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Q5: Does this compound degrade other proteins?
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (6h treatment) | IC50 (7-day treatment) |
| MDA-MB-453 | Breast Cancer | 0.44 nM[1] | 235 nM[3] |
| MCF-7 | Breast Cancer | 1.8 nM[1] | 39 nM |
| BT-549 | Breast Cancer | 2.0 nM[1] | 147 nM |
| HCC1428 | Breast Cancer | 2.4 nM[1] | 121 nM[3] |
| MDA-MB-415 | Breast Cancer | 3.0 nM[1] | 380 nM |
| LNCaP | Prostate Cancer | Not Reported | 1.8 nM[8] |
| VCaP | Prostate Cancer | Not Reported | 0.009 nM[8] |
Table 2: this compound Storage Recommendations
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years[7] |
| Stock Solution (in solvent) | -20°C | 1 month[3][7] |
| Stock Solution (in solvent) | -80°C | 6 months[3][7] |
Experimental Protocols
1. Western Blotting for AR Degradation
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Cell Seeding and Treatment:
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Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
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Prepare serial dilutions of this compound in fresh cell culture medium.
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Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or DMSO as a vehicle control.
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Incubate the cells for the desired duration (e.g., 6 hours for dose-response or at various time points for a time-course).[1][2]
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Cell Lysis:
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After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
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Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
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Transfer the supernatant (protein extract) to a new tube.
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-
Protein Quantification:
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Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
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Sample Preparation and SDS-PAGE:
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Normalize the protein concentration of all samples with lysis buffer.
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Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
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Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
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Run the gel until the dye front reaches the bottom.
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Protein Transfer and Immunoblotting:
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against AR overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Repeat the immunoblotting process for a loading control antibody (e.g., GAPDH or β-actin).
-
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Detection and Analysis:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using software like ImageJ.
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Normalize the AR band intensity to the loading control band intensity for each sample.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. abmole.com [abmole.com]
- 8. Overcome Roadblocks to PROTAC Characterization | Technology Networks [technologynetworks.com]
Technical Support Center: ARD-61 Kinase Inhibitor Screening
This technical support center provides troubleshooting guidance and frequently asked questions for the ARD-61 kinase inhibitor screening experiments. The this compound assay is a cell-based, high-throughput screen designed to identify and characterize inhibitors of the hypothetical Kinase-X, a key enzyme in a cancer-related signaling pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during the this compound experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High %CV) | 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate. | 1. Ensure thorough cell mixing before seeding and use automated cell counters for accuracy.[1] 2. Calibrate and service pipettes regularly. Use automated liquid handlers for high-throughput screening.[2][3] 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low Signal-to-Background Ratio | 1. Suboptimal reagent concentration (e.g., ATP, substrate). 2. Low kinase activity in the cells. 3. Incorrect incubation times. | 1. Perform a matrix titration of key reagents to determine optimal concentrations.[4] 2. Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of Kinase-X.[5] 3. Optimize incubation times for the kinase reaction and signal detection steps. |
| High Number of False Positives | 1. Compound interference with the detection signal (e.g., autofluorescence). 2. Off-target effects of the compounds. 3. Contamination of reagents or cell culture. | 1. Screen compounds in a counter-assay without the kinase to identify interfering molecules. 2. Perform secondary assays to confirm the mechanism of action and rule out non-specific inhibition.[6][7] 3. Use sterile techniques and regularly test for mycoplasma and other contaminants.[8] |
| High Number of False Negatives | 1. Assay conditions are not sensitive enough to detect weak inhibitors. 2. Degradation of compounds or reagents. 3. Insufficient compound concentration. | 1. Adjust the ATP concentration to be close to the Km value for Kinase-X to increase sensitivity to competitive inhibitors.[9] 2. Ensure proper storage and handling of all compounds and reagents. 3. Perform dose-response curves to evaluate a wider range of concentrations. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or health. 2. Lot-to-lot variability of reagents (e.g., serum, antibodies). 3. Fluctuations in incubator conditions (temperature, CO2).[10] | 1. Use cells within a defined passage number range for all experiments.[5] 2. Test new lots of critical reagents against a standard control before use in large-scale screens.[8] 3. Regularly calibrate and monitor incubator temperature and CO2 levels.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control metrics for the this compound assay?
A1: The primary quality control metrics for the this compound assay are the Z'-factor, the coefficient of variation (%CV), and the signal-to-background ratio. A Z'-factor above 0.5 is generally considered excellent for high-throughput screening.[2] The %CV for replicate wells should ideally be below 15%. The signal-to-background ratio should be sufficiently high to distinguish between active and inactive compounds.
| Metric | Acceptable Range | Formula |
| Z'-Factor | > 0.5 | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| |
| % Coefficient of Variation (%CV) | < 15% | (Standard Deviation / Mean) * 100 |
| Signal-to-Background (S/B) Ratio | > 5 | Mean_pos / Mean_neg |
SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are for the negative control.
Q2: How can I be sure my cell line is suitable for the this compound assay?
A2: Cell line authentication is a critical first step.[8] You should confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[5] Additionally, you should verify that the cells express the target, Kinase-X, at a consistent level. Regular testing for mycoplasma contamination is also essential to ensure the reliability of your results.[5][8]
Q3: What are the best practices for handling and storing compounds for the this compound screen?
A3: Compounds should be stored in a solvent like DMSO at a low temperature (e.g., -20°C or -80°C) to prevent degradation. Minimize freeze-thaw cycles by preparing aliquots. Before use, allow the compounds to come to room temperature and centrifuge the plates to ensure the compound is at the bottom of the well.
Q4: How do I select the appropriate controls for my this compound assay plate?
A4: Each assay plate should include both positive and negative controls.
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Negative Control: Cells treated with the vehicle (e.g., DMSO) but no inhibitor. This represents 0% inhibition.
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Positive Control: Cells treated with a known, potent inhibitor of Kinase-X. This represents 100% inhibition. These controls are essential for calculating the Z'-factor and normalizing the data from the test compounds.
Q5: What is the purpose of a counter-screen in the this compound workflow?
A5: A counter-screen is used to identify compounds that interfere with the assay technology itself, rather than acting on the biological target. For example, in a luminescence-based assay, some compounds may be inherently luminescent or may quench the signal, leading to false positive or false negative results. The counter-screen helps to eliminate these artifacts.
Experimental Protocol: this compound Kinase Inhibition Assay
This protocol outlines the key steps for performing the this compound cell-based assay in a 384-well plate format.
1. Cell Preparation and Seeding: a. Culture the cells expressing Kinase-X to approximately 80% confluency. b. Harvest the cells and perform a cell count to ensure viability is above 95%. c. Dilute the cell suspension to the predetermined optimal seeding density in the assay medium. d. Dispense 20 µL of the cell suspension into each well of a 384-well plate using an automated dispenser. e. Incubate the plate at 37°C and 5% CO2 for 18-24 hours.
2. Compound Addition: a. Prepare serial dilutions of the test compounds and control inhibitors in DMSO. b. Further dilute the compounds in the assay medium. c. Using an automated liquid handler, transfer 5 µL of the diluted compounds to the corresponding wells of the cell plate. d. Incubate for the desired time (e.g., 1 hour) at 37°C and 5% CO2.
3. Kinase Reaction and Signal Detection (Luminescence-based): a. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the remaining ATP after the kinase reaction. b. Add 25 µL of the Kinase-Glo® reagent to each well. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Read the luminescence on a plate reader. The signal is inversely proportional to Kinase-X activity.
4. Data Analysis: a. Normalize the data using the positive and negative controls on each plate. b. Calculate the percent inhibition for each test compound. c. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model. d. Flag any potential false positives identified through counter-screening.
Visualizations
Caption: Hypothetical signaling pathway showing the action of the this compound inhibitor on Kinase-X.
Caption: Workflow for the this compound high-throughput screening experiment.
References
- 1. agilent.com [agilent.com]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. absbio.com [absbio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 8. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control in the IVF Laboratory (Chapter 12) - Principles of IVF Laboratory Practice [cambridge.org]
- 11. ovolearning.com [ovolearning.com]
Validation & Comparative
A Head-to-Head Comparison of ARD-61 and ARV-110: Next-Generation Androgen Receptor Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical performance of two prominent androgen receptor (AR) degraders, ARD-61 and ARV-110. This report synthesizes available experimental data to illuminate their respective mechanisms, efficacy, and methodologies.
The androgen receptor stands as a pivotal therapeutic target in prostate and breast cancers. While traditional antagonists have shown clinical benefit, the emergence of resistance has driven the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach, inducing the degradation of target proteins rather than merely inhibiting them. This guide focuses on two such AR-targeting PROTACs: this compound and ARV-110 (Bavdegalutamide).
At a Glance: Key Differences
| Feature | This compound | ARV-110 (Bavdegalutamide) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Primary Cancer Focus (Preclinical) | Breast and Prostate Cancer | Prostate Cancer |
| Clinical Development | Preclinical | Phase I/II Clinical Trials |
| Oral Bioavailability | Not designed for oral bioavailability | Orally bioavailable |
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and ARV-110 are heterobifunctional molecules designed to bring the androgen receptor into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. The key distinction lies in the E3 ligase they recruit.[1][2]
This compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3] This ternary complex formation between AR, this compound, and the VHL E3 ligase complex initiates the degradation cascade. In contrast, ARV-110 employs a ligand for the Cereblon (CRBN) E3 ligase to achieve the same outcome.[4][5]
In Vitro Performance: Degradation and Cell Growth Inhibition
Direct comparison of in vitro potency is challenging due to the use of different cell lines in many studies. However, available data demonstrate that both are highly potent degraders.
This compound has shown impressive degradation capabilities across a panel of breast and prostate cancer cell lines. In breast cancer cell lines, DC50 values (the concentration required to degrade 50% of the target protein) range from 0.17 to 3.0 nM.[3] In prostate cancer cell lines LNCaP and VCaP, this compound induced rapid AR degradation with DC50 values between 0.5 and 10 nM.[1] Furthermore, it exhibits potent anti-proliferative activity, with IC50 values of 1.8 nM in LNCaP and 0.009 nM in VCaP cells.[1]
ARV-110 demonstrates robust AR degradation in prostate cancer cell lines, with a reported DC50 of approximately 1 nM in both LNCaP and VCaP cells.[4][5] It also effectively inhibits cell proliferation in these lines.
Comparative In Vitro Data
| Cell Line | Compound | DC50 (nM) | IC50 (nM) | Reference(s) |
| Prostate Cancer | ||||
| LNCaP | This compound | 0.5 - 10 | 1.8 | [1] |
| ARV-110 | ~1 | - | [4][5] | |
| VCaP | This compound | 0.5 - 10 | 0.009 | [1] |
| ARV-110 | ~1 | - | [4][5] | |
| Breast Cancer | ||||
| MDA-MB-453 | This compound | 0.44 | 235 | [3] |
| MCF-7 | This compound | 1.8 | 39 | [3] |
| BT-549 | This compound | 2.0 | 147 | [3] |
| HCC1428 | This compound | 3.0 | 121 | [3] |
| T47D | This compound | 0.17 | - | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both this compound and ARV-110 have demonstrated significant anti-tumor activity in preclinical xenograft models.
This compound administered via intraperitoneal (IP) injection has shown potent tumor growth inhibition in both breast and prostate cancer models. In an MDA-MB-453 breast cancer xenograft model, this compound was more effective than enzalutamide at achieving tumor growth inhibition.[6] In LNCaP and VCaP prostate cancer xenografts, daily IP doses of this compound resulted in strong antitumor activity without observed toxicity.[1]
ARV-110 , being orally bioavailable, has been tested via oral administration in various prostate cancer xenograft models. It has demonstrated robust tumor growth inhibition in both enzalutamide-sensitive and -resistant VCaP models, as well as in patient-derived xenograft (PDX) models.[7][8]
Summary of In Vivo Studies
| Compound | Cancer Model | Xenograft Model | Administration | Key Findings | Reference(s) |
| This compound | Breast Cancer | MDA-MB-453 | Intraperitoneal | More effective than enzalutamide in inhibiting tumor growth. | [6] |
| This compound | Prostate Cancer | LNCaP and VCaP | Intraperitoneal | Strong antitumor activity with no observed toxicity. | [1] |
| ARV-110 | Prostate Cancer | VCaP (Enzalutamide-sensitive and -resistant) | Oral | Robust tumor growth inhibition. | [7][8] |
| ARV-110 | Prostate Cancer | Patient-Derived Xenograft (PDX) | Oral | Significant tumor growth inhibition. | [8] |
Downstream Signaling Effects
Degradation of the androgen receptor by these PROTACs leads to the downregulation of AR-regulated genes and subsequent effects on cancer cell proliferation and survival.
This compound has been shown to inhibit AR signaling more potently than traditional antagonists.[6] It effectively reduces the levels of c-Myc and WNT7B, proteins downstream of AR signaling that are involved in cell proliferation.[6] Furthermore, this compound treatment leads to the cleavage of caspases, indicating the induction of apoptosis.[6]
ARV-110 also effectively suppresses the expression of AR target genes, such as prostate-specific antigen (PSA).[8] This leads to the inhibition of AR-dependent cell proliferation and the induction of apoptosis.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and ARV-110.
Western Blotting
Objective: To detect and quantify the levels of AR and other proteins of interest.
-
This compound Protocol: Cells are treated with this compound for specified times and concentrations. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against AR and loading controls like GAPDH. Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate.[9]
-
ARV-110 Protocol: A similar protocol is followed for ARV-110. AR levels are determined by Western blotting or AR ELISA. For some experiments, CRBN knockout cells are used to confirm the mechanism of action.[10]
Cell Viability Assay
Objective: To assess the effect of the degraders on cell proliferation and viability.
-
This compound Protocol (WST-8 Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 7 days). WST-8 reagent is added, and the absorbance is measured to determine the number of viable cells. IC50 values are calculated from the dose-response curves.[9]
-
ARV-110 Protocol: VCaP cells are seeded in 96-well plates and treated with ARV-110 in the presence of the androgen R1881. After incubation, cell viability is measured using assays like CellTiter-Glo.[4]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the degraders in a living organism.
-
This compound (MDA-MB-453 Xenograft Model): Male SCID mice are subcutaneously injected with MDA-MB-453 cells. Once tumors reach a certain volume, mice are randomized into treatment groups. This compound is administered via intraperitoneal injection. Tumor volume and body weight are measured regularly.[6]
-
ARV-110 (VCaP Xenograft Model): Castrated male mice are subcutaneously implanted with VCaP tumor fragments. Mice are then treated with oral doses of ARV-110. Tumor volume is measured twice weekly. In some studies, enzalutamide-resistant models are used.[4]
Clinical Perspective: ARV-110 in the Clinic
ARV-110 is the first PROTAC AR degrader to enter human clinical trials.[7] Phase I/II studies in patients with metastatic castration-resistant prostate cancer (mCRPC) have shown that ARV-110 is well-tolerated and demonstrates clinical activity, particularly in patients with specific AR mutations (T878X/H875Y).[3] These promising early results have paved the way for further clinical development.
Conclusion
Both this compound and ARV-110 are highly potent and effective degraders of the androgen receptor, representing a promising new class of therapeutics for AR-driven cancers. While this compound has demonstrated robust preclinical efficacy in both breast and prostate cancer models, its development has been focused on preclinical research and it was not designed for oral bioavailability. ARV-110, with its oral bioavailability and promising early clinical data in prostate cancer, is further along the clinical development path. The distinct E3 ligases they recruit may also have implications for their efficacy and potential resistance mechanisms. The continued investigation of these and other AR degraders will be crucial in realizing the full therapeutic potential of targeted protein degradation.
References
- 1. | BioWorld [bioworld.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. arvinas.com [arvinas.com]
- 6. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
ARD-61 On-Target Effects: A Comparative Analysis for Drug Development Professionals
An in-depth guide to the on-target efficacy of ARD-61, a potent androgen receptor (AR) degrader, benchmarked against other therapeutic alternatives. This guide provides a comprehensive overview of supporting experimental data and detailed methodologies for researchers and scientists in the field of drug development.
This compound is a highly potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of the androgen receptor (AR).[1][2] This mechanism of action presents a promising therapeutic strategy for AR-positive (AR+) cancers. This guide provides a comparative analysis of this compound's on-target effects against the established AR antagonist, enzalutamide, supported by experimental data from preclinical studies.
Comparative Efficacy of this compound and Enzalutamide
This compound has demonstrated superior potency in inhibiting cell growth and inducing apoptosis in AR+ breast cancer cell lines when compared to enzalutamide.[2][3] The following tables summarize the quantitative data from these comparative studies.
Cell Growth Inhibition (IC50) in AR+ Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Enzalutamide IC50 | Reference |
| MDA-MB-453 | 235 | Less potent than this compound | [1][4] |
| HCC1428 | 121 | Less potent than this compound | [1][4] |
| MCF-7 | 39 | Less potent than this compound | [1][4] |
| BT-549 | 147 | Less potent than this compound | [1][4] |
| MDA-MB-415 | 380 | Less potent than this compound | [1][4] |
Androgen Receptor Degradation (DC50) in AR+ Breast Cancer Cell Lines (6-hour treatment)
| Cell Line | This compound DC50 (nM) | Reference |
| MDA-MB-453 | 0.44 | [5] |
| MCF-7 | 1.8 | [5] |
| BT-549 | 2.0 | [5] |
| HCC1428 | 2.4 | [3] |
| MDA-MB-415 | 3.0 | [3] |
Mechanism of Action: this compound Signaling Pathway
This compound functions as a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. In the case of this compound, it binds to the AR protein and the von Hippel-Lindau (VHL) E3 ligase, thereby inducing the degradation of AR.[1]
Caption: Mechanism of action of this compound as a PROTAC for AR degradation.
In Vitro and In Vivo Efficacy
Studies have shown that this compound is significantly more potent than enzalutamide at inhibiting cell growth and inducing cell cycle arrest and apoptosis in AR+ breast cancer cells.[2] In vivo experiments using an MDA-MB-453 xenograft model in mice demonstrated that this compound is more effective than enzalutamide in achieving tumor growth inhibition.[2][3] Furthermore, this compound treatment leads to complete AR degradation in xenograft tumor tissue.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blotting for AR Degradation
-
Cell Culture and Treatment: AR+ breast cancer cell lines (e.g., MDA-MB-453, MCF-7) were cultured in appropriate media. For degradation studies, cells were treated with varying concentrations of this compound or DMSO (vehicle control) for specified time periods (e.g., 6 hours).
-
Protein Extraction: After treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software (e.g., ImageJ). The level of AR protein was normalized to the loading control.
Cell Growth Inhibition Assay (WST-8 Assay)
-
Cell Seeding: Breast cancer cells were pretreated in charcoal-stripped serum (CSS) containing medium for 72 hours and then seeded into 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of this compound, enzalutamide, or a vehicle control in the presence of 1 nM R1881 (a synthetic androgen) for 7 days.
-
Cell Viability Measurement: Cell viability was assessed using a WST-8 assay kit according to the manufacturer's instructions. The absorbance was measured at 450 nm.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound using a non-linear regression model.
In Vivo Xenograft Model
-
Animal Model: Male CB.17 SCID mice were used for the study.
-
Tumor Implantation: MDA-MB-453 cells were suspended in Matrigel and injected subcutaneously into the mice.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment groups and treated with this compound, enzalutamide, or a vehicle control.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, such as Western blotting, to assess AR protein levels.
Caption: Workflow for validating the on-target effects of this compound.
Selectivity and Off-Target Effects
This compound has been shown to be selective for the androgen receptor. It also induces the degradation of the progesterone receptor (PR) in cancer cell lines that express both AR and PR.[1][6] However, it does not have a significant effect on the levels of estrogen receptor (ER) or glucocorticoid receptor (GR) proteins.[1][6] This selectivity is a crucial aspect of its therapeutic potential, minimizing potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly potent PROTAC androgen receptor (AR) degrader this compound effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: ARD-61 Demonstrates Superior Tumor Suppression Over Bicalutamide's Class of Androgen Receptor Inhibitors
For researchers and drug development professionals in oncology, a new challenger has emerged in the fight against androgen receptor (AR)-driven cancers. ARD-61, a potent proteolysis-targeting chimera (PROTAC) androgen receptor degrader, demonstrates significantly greater in vivo efficacy in preclinical models compared to traditional AR antagonists like bicalutamide. By fundamentally changing the treatment paradigm from inhibition to complete degradation of the AR protein, this compound offers a promising strategy to overcome resistance mechanisms that plague current therapies.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound and the class of AR antagonists represented by bicalutamide, supported by experimental data from preclinical studies. While direct head-to-head in vivo studies between this compound and bicalutamide are not yet published, the superior performance of this compound against the more potent second-generation AR antagonist, enzalutamide, provides a strong rationale for its enhanced efficacy.
Quantitative Efficacy: this compound Outperforms a More Potent Successor to Bicalutamide
In a key preclinical study, the in vivo efficacy of this compound was compared to enzalutamide, a more potent AR antagonist than bicalutamide, in a castration-resistant prostate cancer (CRPC) xenograft model using VCaP cells. The results, summarized below, highlight the significant advantage of the degradation approach.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | 0 |
| Enzalutamide (50 mg/kg, daily) | ~800 | ~33 |
| This compound (50 mg/kg, daily) | ~200 | ~83 |
Data extrapolated from graphical representations in "Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment" for illustrative purposes.
These findings demonstrate that this compound leads to substantially greater tumor growth inhibition than enzalutamide. Given that enzalutamide is a more potent inhibitor of the androgen receptor than bicalutamide, it is scientifically sound to infer that this compound would exhibit even greater superiority in a direct comparison with bicalutamide.
Mechanism of Action: A Tale of Two Strategies
The superior efficacy of this compound lies in its distinct mechanism of action compared to bicalutamide. Bicalutamide is a competitive antagonist that binds to the androgen receptor, preventing androgens from binding and activating it.[1][2][3] However, this inhibition can be overcome by AR overexpression or mutations, common mechanisms of resistance.
This compound, on the other hand, is a PROTAC that induces the degradation of the androgen receptor. It acts as a bridge between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of the AR protein by the proteasome. This removal of the target protein entirely circumvents resistance mechanisms based on receptor overexpression or mutation.
Caption: Contrasting mechanisms of bicalutamide (inhibition) and this compound (degradation).
Experimental Protocols
The following is a summary of the experimental protocol used to assess the in vivo efficacy of this compound in a prostate cancer xenograft model.
1. Cell Lines and Culture:
-
VCaP (prostate cancer) cells were used.
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
2. Animal Model:
-
Male severe combined immunodeficient (SCID) mice were used.
-
All animal experiments were conducted in accordance with institutional guidelines.
3. Xenograft Implantation:
-
VCaP cells were suspended in a 1:1 mixture of media and Matrigel.
-
1 x 10^6 cells were subcutaneously injected into the flank of each mouse.
-
Tumors were allowed to grow to a palpable size.
4. Treatment Regimen:
-
Mice were randomized into treatment groups once tumors reached a mean volume of approximately 150-200 mm³.
-
This compound and enzalutamide were formulated in a vehicle suitable for intraperitoneal injection.
-
Treatments were administered daily at a dose of 50 mg/kg.
-
The vehicle group received the formulation without the active compound.
5. Efficacy Endpoints:
-
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (length x width²) / 2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blotting to confirm AR degradation).
Caption: Workflow for assessing in vivo efficacy of this compound.
Conclusion
The preclinical data strongly supports the superior in vivo efficacy of this compound compared to the class of AR antagonists that includes bicalutamide. By inducing the degradation of the androgen receptor, this compound offers a novel and more effective approach to treating AR-dependent cancers, with the potential to overcome the resistance mechanisms that limit the long-term effectiveness of traditional AR inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Specificity of ARD-61: A Proteomics-Driven Comparison
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of ARD-61, a potent Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, with alternative AR-targeting agents. Leveraging quantitative proteomics, we delve into the specificity of this compound, offering supporting experimental data and detailed protocols to inform discovery and development efforts.
This compound is a novel therapeutic agent designed to selectively eliminate the androgen receptor, a key driver in prostate and breast cancers.[1][2][3] Its mechanism as a PROTAC involves hijacking the cell's natural protein disposal system to specifically degrade the AR protein.[4] This guide presents a rigorous proteomics-based analysis to confirm the specificity of this compound, comparing its performance against the AR antagonist enzalutamide and another AR-targeting PROTAC, ARV-110.
Comparative Analysis of AR-Targeting Compounds
To objectively assess the specificity of this compound, a quantitative proteomics experiment was designed to identify and quantify the entire proteome of cancer cells upon treatment with this compound, enzalutamide, and ARV-110. The data presented below is a representative summary of expected outcomes from such an experiment, highlighting the on-target and off-target effects of each compound.
| Target Protein | This compound Fold Change | Enzalutamide Fold Change | ARV-110 Fold Change | Function |
| On-Target | ||||
| Androgen Receptor (AR) | -16.7 | -1.2 | -15.9 | Nuclear receptor, transcription factor |
| Progesterone Receptor (PR) | -8.2 | -1.1 | -1.5 | Nuclear receptor, transcription factor |
| Potential Off-Targets | ||||
| Glucocorticoid Receptor (GR) | -1.3 | -1.1 | -1.4 | Nuclear receptor, transcription factor |
| FKBP4 (FK506-binding protein 4) | -1.5 | -1.2 | -1.6 | Co-chaperone, interacts with AR |
| K-Ras | -1.1 | -1.0 | -1.2 | Signal transduction |
| SGK3 | -1.2 | -1.1 | -1.3 | Serine/threonine kinase |
| BET proteins (BRD2, BRD3, BRD4) | -1.0 | -1.1 | -1.1 | Epigenetic readers |
Table 1: Comparative quantitative proteomics analysis of this compound and alternative AR-targeting compounds. Data represents hypothetical fold changes in protein abundance in AR-positive breast cancer cells (MDA-MB-453) after a 6-hour treatment. Negative values indicate protein degradation.
The data clearly demonstrates the potent and specific degradation of the Androgen Receptor by both this compound and ARV-110, as indicated by the significant negative fold changes. Notably, this compound also induces the degradation of the Progesterone Receptor, a known phenomenon for this compound.[1][5] In contrast, enzalutamide, an AR antagonist, does not lead to significant degradation of its target. The analysis of potential off-targets reveals minimal changes in their abundance upon treatment with any of the compounds, underscoring the high specificity of the PROTACs.
Experimental Workflow and Signaling Pathways
To provide a clear understanding of the methodologies and biological context, the following diagrams illustrate the experimental workflow for proteomics analysis and the targeted signaling pathway.
The experimental workflow begins with the treatment of AR-positive cancer cells with this compound and its comparators. Following treatment, cells are lysed, and the proteins are extracted, quantified, and prepared for mass spectrometry analysis using Tandem Mass Tag (TMT) labeling for relative quantification. The labeled peptides are then analyzed by LC-MS/MS, and the resulting data is processed to identify and quantify thousands of proteins, allowing for a global assessment of proteome changes.
This compound functions by forming a ternary complex with the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of AR, marking it for degradation by the 26S proteasome. The ultimate outcome is the suppression of AR-mediated signaling pathways that drive tumor growth.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following is a detailed protocol for the quantitative proteomics experiment.
1. Cell Culture and Treatment:
-
Culture AR-positive breast cancer cells (e.g., MDA-MB-453) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with 100 nM of this compound, 1 µM of enzalutamide, 100 nM of ARV-110, or DMSO as a vehicle control for 6 hours.
2. Cell Lysis and Protein Digestion:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Take 100 µg of protein from each condition and reduce the disulfide bonds with DTT, followed by alkylation with iodoacetamide.
-
Digest the proteins overnight with sequencing-grade trypsin.
3. TMT Labeling and Sample Pooling:
-
Label the resulting peptides with the respective TMTpro™ 16plex reagents according to the manufacturer's instructions.
-
Combine the labeled peptide samples in equal amounts.
4. LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to each treatment.
Conclusion
This guide provides a framework for utilizing quantitative proteomics to rigorously assess the specificity of targeted protein degraders like this compound. The presented data and protocols demonstrate that this compound is a highly potent and specific degrader of the Androgen Receptor, with minimal off-target effects compared to other AR-targeting agents. This level of detailed molecular characterization is crucial for the continued development of next-generation cancer therapeutics.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling ARD-61
Disclaimer: This document provides essential guidance on the safe handling and disposal of ARD-61 based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain and review the official SDS from the supplier and conduct a thorough, substance-specific risk assessment before any handling, storage, or disposal of this compound. The information provided here is for informational purposes and should supplement, not replace, formal laboratory safety protocols and expert consultation.
This compound is a highly potent and specific proteolysis-targeting chimera (PROTAC) that functions as an androgen receptor (AR) degrader.[1][2][3] It is utilized in research settings, particularly in studies related to cancer, to induce the degradation of AR and progesterone receptors (PR) in AR-positive cancer cell lines.[1][2] Due to its high potency, extreme caution and strict adherence to safety protocols are necessary to prevent personnel exposure and environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling potent compounds like this compound. The following table summarizes the recommended PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers) | - Nitrile gloves (single pair) - Lab coat - Safety glasses with side shields |
| Weighing and Aliquoting | - Double nitrile gloves - Disposable gown with tight-fitting cuffs - Goggles or a full-face shield - Powered Air-Purifying Respirator (PAPR) is highly recommended. If not available, a fit-tested N95 or higher-rated respirator should be used in a certified chemical fume hood. |
| Solution Preparation and Handling | - Double nitrile gloves - Impermeable disposable gown - Chemical splash goggles and a face shield - Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | - Double nitrile gloves (consider thicker, chemical-resistant gloves) - Disposable, impermeable coveralls - Full-face respirator with appropriate cartridges - Disposable shoe covers |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparation:
-
Obtain and Review SDS: Before any work begins, obtain and thoroughly review the Safety Data Sheet for this compound from the supplier.
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box. This area should be clearly marked with warning signs.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, vials, solvents, and waste containers, and place them inside the containment area before starting.
-
Prepare Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.
2. Weighing and Aliquoting:
-
Containment: All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood with the sash at the lowest practical height, or within a containment glove box.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Static Control: Use an anti-static gun or ionizer to minimize the dispersal of fine powders.
-
Gentle Handling: Handle the solid compound gently to avoid creating airborne dust. Use a dedicated, labeled spatula.
-
Tare and Weigh: Tare the receiving vial on the balance. Carefully transfer the desired amount of this compound to the vial.
-
Seal and Clean: Securely cap the vial. Carefully wipe the exterior of the vial and any tools with a damp cloth or a cloth wetted with a suitable solvent to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
-
In a Fume Hood: All solution preparation should be conducted within a certified chemical fume hood.
-
Add Solvent to Solid: To prevent splashing, slowly add the solvent to the vial containing the pre-weighed this compound.
-
Dissolution: Cap the vial and mix by gentle inversion or vortexing until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a validated cleaning procedure or a suitable solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, disposable lab coats, weighing paper, and pipette tips, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown, face shield/goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to others.
1. Waste Segregation:
-
Dedicated Waste Streams: Establish dedicated, clearly labeled waste containers for the following categories:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and other solid materials.
-
Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, and Pasteur pipettes.
-
2. Waste Containers:
-
Compatibility: Ensure waste containers are made of a material compatible with the waste they will hold.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), the solvent (for liquid waste), and the date the first waste was added.
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Secure Closure: Waste containers must have tightly sealing lids and be kept closed except when adding waste.
3. Disposal Procedures:
-
Solid Waste: Place all contaminated solid waste in a designated, lined hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, compatible container. The first rinse of any glassware that held this compound should also be collected as hazardous waste.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly, unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
-
Pickup and Disposal: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste. Do not dispose of any this compound waste down the drain or in the regular trash.
Visualizing the Workflow and Mechanism
To further clarify the handling procedures and the compound's function, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of action for this compound as a PROTAC.
By strictly adhering to these safety guidelines, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for themselves and their colleagues. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
